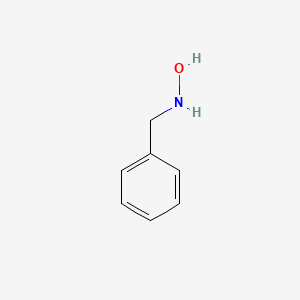

N-benzylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCDXCQFSONNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383181 | |

| Record name | N-benzylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-30-0 | |

| Record name | Benzylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Two Step Synthesis from Dibenzylamine:this Practical, High Yielding Procedure Starts with the Inexpensive Secondary Amine, Dibenzylamine.thieme Connect.comthe Process Has Been Successfully Carried out on a Greater Than 0.5 Mole Scale.thieme Connect.com

Step 1: Oxidation. Dibenzylamine (B1670424) is oxidized using 30% hydrogen peroxide in the presence of a sodium tungstate (B81510) dihydrate catalyst in methanol (B129727) at a controlled temperature below 5°C. thieme-connect.comgoogle.com After the reaction, the intermediate C-phenyl-N-benzyl nitrone is isolated. google.com

Step 2: Hydrolysis. The crude nitrone is then treated with hydroxylamine (B1172632) hydrochloride in a mixture of methyl tert-butyl ether (MTBE) and methanol. google.com The reaction mixture is concentrated, and the final product, N-benzylhydroxylamine hydrochloride, is crystallized, yielding a purity of over 98%. google.com A kilo-scale verification of this process achieved a yield of 73%. google.com

Continuous Flow Synthesis from Benzyl Chloride:this Modern Approach Leverages Continuous Flow Reactor Technology to Enhance Safety and Efficiency.mdpi.com

Process Improvement and Optimization for Industrial Applications

Process optimization is critical for enhancing the economic viability and sustainability of N-benzylhydroxylamine production. Significant improvements have been achieved, particularly through the development of continuous manufacturing processes.

A key area of optimization in the synthesis from benzyl chloride and hydroxylamine is the management of reactant stoichiometry. mdpi.com Using a large excess of hydroxylamine can suppress the formation of dibenzyl-substituted byproducts, but it increases costs and safety risks. mdpi.commdpi.com Through systematic investigation in a continuous flow reactor, it was determined that using 4.0 equivalents of hydroxylamine hydrochloride provides an optimal balance, achieving a high yield (74%) while minimizing waste. mdpi.com Reducing the equivalents further leads to a significant decline in yield. mdpi.com

The transition from traditional batch reactors to continuous flow reactors represents a major process improvement. mdpi.com Continuous reactors offer superior heat and mass transfer, which allows for better temperature control and reduces the risk of thermal runaway associated with hydroxylamine decomposition. mdpi.com This enhanced safety profile allows for reactions to be run under conditions that might be hazardous in a large batch vessel. mdpi.com

Cost reduction has been achieved through integrated solvent and reagent recovery systems. mdpi.com In the continuous flow process, ethyl acetate (B1210297) used for extraction and methanol used as the reaction solvent can be recovered via distillation and reused. mdpi.com Furthermore, a method for recycling unreacted hydroxylamine hydrochloride from the aqueous waste stream has been developed. By exploiting solubility differences, up to 47% of the hydroxylamine hydrochloride can be recovered and reused in subsequent reaction cycles, significantly lowering raw material costs and reducing the environmental impact of the aqueous waste. mdpi.com These optimizations have collectively reduced the production cost to an estimated $10 per kilogram, highlighting the economic and practical advantages of the continuous process for industrial applications. mdpi.comresearchgate.net

Table 2: Optimization of Hydroxylamine Hydrochloride Equivalents in Continuous Flow Synthesis

| Entry | Equivalents of Hydroxylamine HCl | Overall Yield (%) |

| 1 | 5.0 | 76 |

| 2 | 4.0 | 74 |

| 3 | 3.0 | 65 |

| 4 | 1.5 | 56 |

Data sourced from a study on continuous synthesis process improvement. mdpi.com

Safety Considerations and Risk Mitigation in Production

The industrial synthesis of this compound requires rigorous safety protocols, primarily due to the inherent instability of hydroxylamine. Effective risk mitigation strategies are essential for safe plant operation.

Hydroxylamine, especially in pure form or at high concentrations (above 80%), is thermally unstable and susceptible to explosive decomposition. shippai.org This decomposition can be triggered by high temperatures or the presence of certain impurities like ferrous ions. shippai.org Several industrial accidents, including fatal explosions at manufacturing facilities, have been attributed to the uncontrolled decomposition of hydroxylamine. shippai.orgwikipedia.org

In the synthesis of this compound, this risk is managed through several key strategies:

Use of Salts: Hydroxylamine is typically used as its more stable hydroxylamine hydrochloride salt (NH₂OH·HCl), which reduces its explosive potential compared to the free base. nih.govorgsyn.org

Temperature Control: Reaction temperatures are kept mild. For instance, the optimized continuous flow process operates at 60°C, well below temperatures where rapid decomposition is likely. mdpi.com In batch processes involving hydrogen peroxide, the temperature is strictly controlled to remain below 5°C during addition. google.com

The production of this compound generates several waste streams that require management to minimize environmental impact and improve process economics. The primary waste products are an aqueous phase containing unreacted hydroxylamine hydrochloride and inorganic salts like sodium chloride, as well as used organic solvents. mdpi.com

Modern, optimized processes incorporate green chemistry principles to address these issues:

Solvent Recovery: Solvents such as methanol and ethyl acetate are recovered by distillation under reduced pressure and recycled back into the process. mdpi.com

Reagent Recycling: The aqueous phase, which contains a high concentration of ammonia (B1221849) nitrogen from the excess hydroxylamine, represents both a waste treatment cost and a loss of valuable material. mdpi.com A recycling process has been developed where the aqueous phase is concentrated and the hydroxylamine hydrochloride is recovered by extraction with methanol. mdpi.com This recovered material can be directly reused, reducing both waste and raw material consumption. mdpi.com

Waste Disposal: Any remaining chemical waste must be disposed of in accordance with local and regional regulations, typically through an approved waste disposal plant or licensed incinerator. orgsyn.orgchemstock.ae Proper handling procedures, including the use of personal protective equipment and ensuring containers are decontaminated, are essential parts of the waste management protocol. chemstock.aeapolloscientific.co.uk

Reaction Mechanisms and Mechanistic Studies Involving N Benzylhydroxylamine

Nitrogen-Oxygen Bond Reactivity and Transformations

The reactivity of the nitrogen-oxygen (N-O) bond in N-benzylhydroxylamine is a cornerstone of its chemical behavior, dictating its participation in a variety of transformations. This bond is susceptible to both redox processes and cleavage reactions, which are fundamental to its synthetic utility.

This compound can function as a two-electron reductant. In kinetic studies involving its reaction with a Co(III)-bound superoxo complex in an acidic medium, this compound is oxidized to N-benzylidenamine N-oxide (PhCH2NO). The reaction proceeds through both a proton-coupled electron transfer pathway and a simple electron transfer reaction. Mechanistic investigations indicate that the oxidation occurs via the formation of a transient benzyl (B1604629) derivative of an aminoxyl radical (PhCH2NHO•) as an intermediate. The reaction rate is observed to decrease with increasing proton concentration, suggesting a dependency on pH.

The redox behavior of this compound is also relevant in biological contexts. For instance, at a concentration of 100 μM, it has been shown to delay the senescence of IMR90 cells, a human diploid fibroblast cell line. google.com This protective effect is linked to its antioxidant properties and its ability to undergo oxidation. google.com Furthermore, derivatives of the isomeric O-benzylhydroxylamine have been developed as redox-triggered sources of nitroxyl (B88944) (HNO), highlighting the rich redox chemistry of the benzylhydroxylamine scaffold. nih.gov These derivatives release HNO upon reduction or oxidation via a 1,6-elimination mechanism. nih.gov

Table 1: Mechanistic Details of this compound Oxidation

| Oxidant | Product | Intermediate | Pathway | Reference |

| [(dien)(en)CoIII(O2)CoIII(en)(dien)]5+ | PhCH2NO | PhCH2NHO• | Proton-coupled electron transfer |

The cleavage of the N-O bond in this compound and its derivatives is a key step in several synthetic transformations. The inherent weakness of this bond, attributed to the electronic repulsion between lone pairs on the adjacent nitrogen and oxygen atoms, makes it susceptible to cleavage. researchgate.net

One prominent mechanism is homolytic cleavage. In the presence of trifluoroacetic acid (TFA), this compound derivatives can undergo homolytic cleavage of the N-O bond to generate a nitrogen-centered radical cation. rsc.org This reactive intermediate can then participate in further reactions, such as Povarov-type reactions to form tetrahydroquinolines. rsc.org The involvement of radical species in this process is supported by the complete inhibition of the reaction in the presence of TEMPO, a radical scavenger. rsc.org

The N-O bond can also be cleaved under reductive conditions, although this can sometimes be an undesirable side reaction. researchgate.netnih.gov For example, during the electrocatalytic hydrogenation of oximes to hydroxylamines, cleavage of the N-O bond can lead to the over-reduction of the desired product to form amines. researchgate.net However, specific catalysts like copper sulfide (B99878) (CuS) have been shown to suppress this N-O bond cleavage by optimizing the adsorption energy of reaction intermediates. researchgate.net

A novel approach for cleaving the N-O bond involves the reaction of hydroxylamines with cyclopropenones. acs.org This reaction is efficient and regioselective, providing a new pathway for prodrug release by breaking the hydroxylamine (B1172632) N-O bond under mild conditions. acs.org Additionally, zinc(II) salts have been used to catalyze the transformation of propargyl N-hydroxylamines into α,β-unsaturated ketones, a process that involves the cleavage of the N-O bond. nih.gov

Oxidation-Reduction Potentials and Pathways

Role in Nitrone Chemistry

This compound is a widely utilized reagent in the field of nitrone chemistry. thieme-connect.com Nitrones are valuable 1,3-dipoles, and their synthesis from this compound provides access to a wide range of heterocyclic compounds and other synthetically important molecules. thieme-connect.commdpi.com

The most common method for preparing N-benzyl nitrones is the reaction of this compound with carbonyl compounds. thieme-connect.com These nitrones serve as crucial intermediates for constructing isoxazolidine (B1194047) frameworks through 1,3-dipolar cycloaddition reactions. mdpi.com

This compound readily undergoes condensation reactions with both aldehydes and ketones to yield the corresponding N-benzyl nitrones. thieme-connect.commdpi.coma2bchem.com This reaction is a cornerstone of its application in organic synthesis. academie-sciences.fr For example, the condensation of this compound with pyridine-2-carbaldehyde is a standard procedure for preparing N-benzyl-C-(2-pyridyl) nitrone. nih.gov Similarly, it has been used to prepare carbohydrate- and amino acid-derived nitrones on a multigram scale. academie-sciences.fr

While the reaction is generally efficient, the condensation with ketones can be more challenging compared to aldehydes. researchgate.net However, specific conditions, such as using tert-butanol (B103910) as a solvent at elevated temperatures (110 °C), have been developed to facilitate the formation of ketonitrones in modest to excellent yields. researchgate.net The utility of this reaction has also been extended to solid-phase synthesis, where a resin-bound this compound was used to generate aldehydes. cmu.edu

Table 2: Examples of Condensation Reactions

| Carbonyl Compound | Product | Reaction Context | Reference(s) |

| Aldehydes (general) | Aldonitrones | General synthesis of N-benzyl nitrones | thieme-connect.coma2bchem.com |

| Ketones (general) | Ketonitrones | More challenging; requires specific thermal conditions | researchgate.net |

| Pyridine-2-carbaldehyde | N-benzyl-C-(2-pyridyl) nitrone | Synthesis of hetaryl nitrones | nih.gov |

| D-Glyceraldehyde/L-Serinal derivatives | Chiral nitrones | Multigram scale synthesis for stereocontrolled additions | academie-sciences.fr |

The synthesis of nitrones via the oxidation of secondary amines is a well-established synthetic route that is intrinsically linked to the chemistry of this compound. thieme-connect.comsci-hub.se A practical and economical large-scale synthesis of this compound itself relies on this transformation. thieme-connect.com The process begins with the oxidation of a secondary amine, dibenzylamine (B1670424), using hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (Na2WO4). thieme-connect.com This oxidation yields N-benzylidenebenzylamine N-oxide, a nitrone. thieme-connect.comorgsyn.org The subsequent acid hydrolysis of this nitrone produces this compound. thieme-connect.com

More broadly, a variety of methods have been developed for the direct oxidation of secondary amines to nitrones using different catalytic systems, including selenium dioxide, methyltrioxorhenium (MTO), and platinum complexes. sci-hub.seacs.org Recently, an environmentally benign, metal-free protocol has been developed for the selective oxidation of benzylic secondary amines to nitrones using hydrogen peroxide as the sole oxidant in solvents like methanol (B129727) or acetonitrile. acs.orgresearchgate.net This method provides a selective route to various C-aryl nitrones and demonstrates chemoselectivity, as secondary amines can be oxidized in the presence of tertiary amines. acs.org

Formation of β-Hydroxyamino Esters as Intermediates

1,3-Dipolar Cycloaddition Reactions of N-Benzyl Nitrones

N-benzyl nitrones, which are readily synthesized from the condensation of this compound with aldehydes or ketones, are versatile intermediates in organic synthesis. mdpi.comthieme-connect.com They function as 1,3-dipoles in cycloaddition reactions with dipolarophiles like alkenes and alkynes. wikipedia.org This reaction, known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. ias.ac.in

Formation of Isoxazoline (B3343090) and Isoxazolidine Frameworks

The reaction of an N-benzyl nitrone with an alkene or alkyne leads to the formation of an isoxazolidine or isoxazoline ring, respectively. wikipedia.org This (3+2) cycloaddition process involves the combination of the three-atom nitrone system (the 1,3-dipole) with the two-atom alkene or alkyne system (the dipolarophile), resulting in the creation of a new C-C bond and a new C-O bond in a single, concerted step. wikipedia.org These heterocyclic frameworks are valuable precursors in the synthesis of various natural products and biologically active molecules, including β-amino alcohols and alkaloids. ias.ac.inwhiterose.ac.uk The N-benzyl group is particularly useful as it can be easily removed later in a synthetic sequence to allow for further functionalization at the nitrogen atom. thieme-connect.com

The general scheme for this reaction involves the N-benzyl nitrone reacting with a dipolarophile to yield the corresponding five-membered heterocycle. The versatility of this method allows for the synthesis of a wide array of substituted isoxazolidines, including fused, spiro, and fluorinated variants. chim.it

Regioselectivity and Stereoselectivity in Cycloadditions

The 1,3-dipolar cycloaddition of N-benzyl nitrones is a pericyclic process whose outcome is governed by both steric and electronic factors, which determine the regioselectivity and stereoselectivity of the product. wikipedia.orgchim.it

Regioselectivity: The regiochemistry of the cycloaddition is primarily controlled by the interaction of the frontier molecular orbitals (FMOs) of the nitrone and the dipolarophile. wikipedia.org

When the dipolarophile (alkene) bears electron-donating groups, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. This typically leads to the formation of the 5-substituted isoxazolidine . wikipedia.orgchim.it

Conversely, when the dipolarophile is substituted with electron-withdrawing groups, the key interaction is between the HOMO of the nitrone and the LUMO of the dipolarophile, favoring the formation of the 4-substituted isoxazolidine . wikipedia.org

Stereoselectivity: The cycloaddition is generally stereospecific with respect to the geometry of the alkene; for example, a (Z)-alkene will yield a syn-product, while an (E)-alkene will give an anti-product. wikipedia.org However, the diastereoselectivity of the reaction, particularly with C-substituted nitrones, can sometimes be low. wikipedia.org The stereochemical outcome can often be explained by considering factors such as steric hindrance and secondary orbital interactions in the transition state, which favor an endo-approach of the dipole. chim.itrsc.orgresearchgate.net

Influence of Chiral Auxiliaries and Catalysts

The regio- and stereoselectivity of N-benzyl nitrone cycloadditions can be significantly influenced and controlled by the use of chiral auxiliaries and Lewis acid catalysts. thieme-connect.comresearchgate.netscite.ai Lewis acids are frequently used to catalyze these reactions, but their effectiveness can be hampered by their strong binding to the nitrone dipole. thieme-connect.com This issue can be mitigated by using bidentate dipolarophiles, such as 3-(2-alkenoyl)-2-oxazolidinones, which coordinate more tightly to the catalyst. thieme-connect.com

Notably, the addition of a Lewis acid can reverse the inherent regioselectivity of the reaction. thieme-connect.comresearchgate.net For instance, the reaction between N-benzyl-2-benzyloxyethylideneamine N-oxide and 3-acroyl-1,3-oxazolidin-2-one in the absence of a catalyst yields the sterically favored 5-substituted isoxazolidine. thieme-connect.comthieme-connect.com However, in the presence of a Lewis acid like Ti(Oi-Pr)₂Cl₂, the electronically favored 4-substituted regioisomer becomes the dominant product. thieme-connect.comresearchgate.net This reversal highlights the catalyst's ability to alter the electronic properties of the reactants and thus control the reaction pathway. thieme-connect.com

Studies on the reaction of N-benzyl C-(2-pyridyl) nitrone with allylic alcohol have shown that specific Lewis acids like AgOTf and Zn(OTf)₂ can enforce complete 3,5-regioselectivity and high cis-diastereoselectivity. rsc.org Chiral catalysts and auxiliaries, such as those based on diisopropyl tartrate, have also been employed to achieve high enantioselectivity in these cycloadditions, making them a powerful tool for asymmetric synthesis. scite.ai

| Lewis Acid Catalyst | Equivalents | Reaction Time (h) | Yield (%) | Product Ratio (4-substituted : 5-substituted) | Reference |

|---|---|---|---|---|---|

| None | - | 48 | 95 | 15:85 | thieme-connect.comthieme-connect.com |

| Ti(Oi-Pr)₂Cl₂ | 1.0 | 2 | 96 | 92:8 | thieme-connect.comthieme-connect.com |

| BF₃·OEt₂ | 1.0 | 0.5 | 94 | 65:35 | thieme-connect.com |

| ZnBr₂ | 1.0 | 24 | 85 | 60:40 | thieme-connect.com |

| Mg(ClO₄)₂ | 1.0 | 24 | 70 | 55:45 | thieme-connect.com |

Table 1: Effect of Lewis Acids on the Regioselectivity of the Cycloaddition of N-benzyl-2-benzyloxyethylideneamine N-oxide with 3-acroyl-1,3-oxazolidin-2-one. Data sourced from thieme-connect.comthieme-connect.com.

Computational Studies on Reaction Pathways (e.g., DFT/HSAB Theory)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of 1,3-dipolar cycloadditions involving N-benzyl nitrones. rsc.orgnih.gov These theoretical studies provide deep insights into the reaction's stereoselectivity and regioselectivity by analyzing transition state structures and energy profiles. nih.govresearchgate.net

Key findings from computational analyses include:

Mechanism: The reactions are confirmed to proceed through a one-step, concerted mechanism, although the bond formation is often highly asynchronous. rsc.orgresearchgate.net

Selectivity: DFT calculations can accurately predict the kinetic and thermodynamic favorability of different isomers. For example, in the reaction of N-benzyl fluoro nitrone with maleimides, computations revealed that exo-cycloadducts are favored over endo-cycloadducts, which aligns with experimental observations. nih.gov Solvent and temperature were found to influence activation energies but not the inherent selectivity. nih.gov

Electronic Nature: The Hard and Soft Acids and Bases (HSAB) principle, applied in a local sense, helps rationalize the observed regiochemistry. acs.org Analyses based on Molecular Electron Density Theory (MEDT) and the Electron Localization Function (ELF) have classified certain N-benzyl nitrones as zwitterionic, which is associated with higher energy barriers for the reaction. nih.govresearchgate.net The polar character of the reaction can be evaluated by computing the global electron density transfer (GEDT) at the transition states. rsc.orgresearchgate.net

Transition States: Studies suggest that in some cases, no new covalent bonds are fully formed at the transition state; instead, the process involves the coupling of pseudoradical centers. rsc.org The stereochemistry of the nitrone (E or Z) is directly translated into the product structure, and calculations show that the energy barriers for interconversion between nitrone isomers are low enough for the reaction to proceed under Curtin-Hammett conditions, where product ratios reflect the relative energies of the transition states. nih.gov

Intramolecular Cycloadditions

When the nitrone and the dipolarophile (alkene) are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur, providing a powerful strategy for the rapid construction of complex polycyclic and fused-ring systems. whiterose.ac.ukrsc.org This approach is particularly valuable in the total synthesis of natural products like alkaloids, as it can establish multiple stereocenters in a single step. whiterose.ac.ukrsc.org

The regioselectivity of intramolecular nitrone cycloadditions (INOC) is heavily influenced by the length and nature of the tether connecting the two reactive moieties. whiterose.ac.ukrsc.org This tether constraint can sometimes override the selectivity predicted by FMO theory for intermolecular reactions. rsc.org For example, studies have shown that the length of the tether and the presence of an electron-withdrawing group on the dipolarophile affect the regiochemical outcome, leading to the formation of specific bicyclic isoxazolidine frameworks. whiterose.ac.uk In one case, a sugar-derived nitrone underwent a diastereoselective intramolecular cycloaddition to create a fused isoxazolidine skeleton, which served as a precursor to functionalized aminocyclopentitols. nih.gov

Hydrolysis of C-Phenylnitrones to this compound

The formation of nitrones from this compound and an aldehyde is a reversible process. The reverse reaction, the hydrolysis of a nitrone, can be used as a method to prepare this compound hydrochloride. mdpi.comthieme-connect.com Specifically, the acid-catalyzed hydrolysis of N-benzylidene-N-benzylamine oxide (a C-phenylnitrone) in hydrochloric acid affords this compound hydrochloride in high yield. mdpi.com This method presents an attractive synthetic route, provided the starting nitrone can be obtained efficiently, for instance, through the oxidation of the inexpensive compound dibenzylamine. thieme-connect.com A proposed mechanism for this hydrolysis involves the protonation of the nitrone oxygen, followed by nucleophilic attack of water at the carbon atom of the C=N bond, leading to a tetrahedral intermediate which then collapses to release the aldehyde and the protonated hydroxylamine. soton.ac.uk

Conjugate Addition Reactions

This compound readily undergoes conjugate addition, or Michael addition, to electron-deficient alkenes. This reactivity is central to the synthesis of various heterocyclic compounds.

The conjugate addition of this compound to α,β-unsaturated esters, also known as alkenoates, is a well-established method for synthesizing β-amino acid precursors and related heterocyclic structures. mdpi.comconicet.gov.aracs.org

The initial step of the Michael addition involves the nucleophilic attack of the nitrogen atom of this compound onto the β-carbon of the unsaturated ester. This process leads to the formation of a β-hydroxyamino ester intermediate. conicet.gov.aracs.orgresearchgate.net The reaction can be influenced by temperature; for instance, conducting the reaction at low temperatures, such as -20 °C, can allow for the isolation of these open-chain adducts. conicet.gov.arthieme-connect.de The formation of these intermediates is a key step, as their subsequent reactions determine the final product. conicet.gov.ar

A proposed mechanism for this addition involves a five-atom-centered transition state, which explains the stereoselective incorporation of atoms. acs.org This concerted mechanism is supported by the successful addition of hydroxylamines to more sterically hindered trisubstituted alkenoates. acs.org

Table 1: Examples of β-Hydroxyamino Ester Formation

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Chiral enoate ester | Dichloromethane, -20°C, overnight | β-Hydroxyamino ester | conicet.gov.ar |

| This compound | Chiral enoate ester | Low temperature | Open-chain syn- and anti-β-(hydroxyamino) esters | thieme-connect.de |

This table is generated based on available data and may not be exhaustive.

The β-hydroxyamino ester intermediates, once formed, can undergo intramolecular cyclization to yield isoxazolidinone rings. mdpi.comconicet.gov.arresearchgate.net This cyclization can occur spontaneously upon standing at room temperature or can be promoted by acidic conditions or heating. conicet.gov.arthieme-connect.de The isoxazolidinone structure is a valuable scaffold in medicinal chemistry and serves as a precursor for the synthesis of β-amino acids through subsequent hydrogenation. mdpi.comresearchgate.net

The development of enantioselective conjugate additions of this compound has enabled the synthesis of chiral β-amino acid derivatives with high enantiomeric purity. researchgate.netnih.gov These reactions often employ chiral Lewis acids to catalyze the addition to various Michael acceptors, including pyrrolidinone-derived enoates and α,β-unsaturated amides. nih.govacs.org

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, complexes of nickel or copper with chiral ligands have been shown to be effective catalysts. sciforum.net In some cases, the enantioselectivity of the reaction can improve as the reaction progresses, suggesting a complex interplay between the catalyst, reactants, and intermediates. sciforum.net The use of chiral auxiliaries on the Michael acceptor has also been a successful strategy for achieving diastereoselective additions. nih.govbeilstein-journals.org

Table 2: Catalysts in Enantioselective Conjugate Additions

| Catalyst System | Michael Acceptor | Outcome | Reference |

| Chiral Lewis Acid | Pyrrolidinone-derived enoates | High enantiomeric purity of β-aryl-β-amino acid derivatives | nih.gov |

| R,R-DBFOX/Ph and Ni(ClO4)2 . 3H2O | 3-(2-alkenoyl)-2-oxazolines | Enantioselective thiol conjugate additions | sciforum.net |

| R,R-BOX/o-HOBn and Cu(OTf)2 | 1-alkyl-3-(2-alkenoyl)-2-imidazolidinones | Catalyzes the reaction of O-benzylhydroxylamine | sciforum.net |

| Chiral Thiourea-Boronic Acid Hybrid Catalysts | α,β-Unsaturated Carboxylic Acids | Aza-Michael addition-asymmetric protonation | wiley.com |

This table is generated based on available data and may not be exhaustive.

Michael Addition to Unsaturated Esters (Alkenoates)

Cope-Type Hydroamination Reactions

This compound can also participate in Cope-type hydroamination reactions, which provide a metal- and acid-free method for the intermolecular hydroamination of alkenes and alkynes. researchgate.netnih.gov This reaction proceeds through a concerted mechanism involving a cyclic transition state.

The Cope-type hydroamination allows for the addition of the N-H bond of this compound across a carbon-carbon multiple bond. researchgate.netnih.gov In the case of alkynes, aqueous hydroxylamine reacts to give oximes, following Markovnikov regioselectivity. nih.govacs.org With alkenes, particularly strained alkenes and vinylarenes, N-alkylhydroxylamines are formed. researchgate.netnih.gov

The regioselectivity of the addition to vinylarenes is dependent on the electronic nature of the substituent on the aromatic ring. Electron-rich vinylarenes tend to yield branched products, while electron-deficient ones favor the formation of linear products. researchgate.netnih.gov Theoretical studies using DFT have provided a detailed understanding of the concerted hydroamination process and the potential energy surfaces for these reactions. researchgate.netnih.gov

Markovnikov Addition and Product Diversification

The addition of this compound and its derivatives across carbon-carbon double and triple bonds can proceed with notable regioselectivity, often favoring the Markovnikov product. This mode of addition, where the nitrogen atom attaches to the more substituted carbon of the unsaturated bond, opens avenues for significant product diversification, leading to the synthesis of valuable branched amines and other functionalized molecules.

One of the prominent methodologies for achieving Markovnikov-selective hydroamination involves the use of copper hydride (CuH) catalysis. nih.gov In these reactions, derivatives of this compound, such as this compound O-benzoate, serve as effective monoalkylamine transfer agents. nih.gov For instance, the CuH-catalyzed hydroamination of styrene (B11656) with this compound O-benzoate results in the formation of a branched, α-chiral secondary amine. nih.gov This transformation demonstrates high regioselectivity for the Markovnikov adduct and can achieve excellent enantioselectivity, highlighting its utility in asymmetric synthesis. nih.govacs.org

The regiochemical outcome of the addition of N-alkylhydroxylamines to vinylarenes is influenced by the electronic properties of the substrate. researchgate.netacs.org Electron-rich vinylarenes tend to favor the formation of branched products, consistent with a Markovnikov-type addition. researchgate.netacs.org This selectivity allows for the tailored synthesis of different amine isomers based on the chosen starting materials.

Furthermore, the concept of Markovnikov addition extends to aminohalogenation reactions. Using hydroxylamine-derived reagents, a range of vinyl arenes and unactivated aliphatic alkenes can undergo aminochlorination with excellent Markovnikov selectivity. rsc.orgnih.gov These reactions yield versatile 2-chloroamine products, which can be subsequently transformed into a variety of other molecules, such as aziridines or either linear or branched primary amines through divergent reduction pathways. rsc.orgnih.gov

The diversification of products stemming from Markovnikov additions of this compound derivatives is a key feature of its synthetic utility. The ability to generate chiral secondary amines, β-haloamines, and other branched structures provides access to important scaffolds for pharmaceuticals and other complex organic molecules. rsc.orgnih.govnih.gov The modification of the this compound reagent itself, for example by altering the O-acyl group, can also be used to optimize reaction yields and expand the substrate scope. nih.gov

Table 1: Regioselectivity in Reactions Involving this compound and its Derivatives

| Reaction Type | Substrate | Reagent | Catalyst | Predominant Product Type | Reference |

|---|---|---|---|---|---|

| Hydroamination | Styrene | N-benzylhydroxylamine O-benzoate | Copper Hydride | Branched (Markovnikov) Chiral Secondary Amine | nih.govacs.org |

| Hydroamination | Electron-Rich Vinylarenes | N-Alkylhydroxylamines | Not specified | Branched (Markovnikov) | researchgate.netacs.org |

| Hydroamination | Electron-Deficient Vinylarenes | N-Alkylhydroxylamines | Not specified | Linear (anti-Markovnikov) | researchgate.netacs.org |

| Aminochlorination | Vinyl Arenes & Aliphatic Alkenes | O-Pivaloylated Hydroxylammonium Reagent | Iron Catalyst | Branched (Markovnikov) 2-Chloroamine | rsc.orgnih.gov |

| Hydroamination | Alkynes | Aqueous Hydroxylamine | Not specified | Oximes (Markovnikov) | researchgate.netacs.org |

Applications of N Benzylhydroxylamine in Complex Molecule Synthesis

Pharmaceutical and Agrochemical Synthesis

N-benzylhydroxylamine's utility in the synthesis of pharmaceuticals and agrochemicals is extensive. Its ability to participate in a variety of chemical transformations makes it an invaluable tool for medicinal chemists and process developers.

Precursor for β-Amino Acids

This compound plays a significant role in the stereoselective synthesis of β-amino acids, which are important structural motifs in numerous biologically active compounds. One common approach involves the conjugate addition of this compound to α,β-unsaturated carboxylic acid derivatives. acs.org This reaction, often catalyzed by a chiral Lewis acid, allows for the enantioselective formation of β-amino acid precursors with high purity. acs.orgresearchgate.net

The process can proceed through a Michael addition and subsequent cyclization with unsaturated esters (alkenoates) to form isoxazolidinones. mdpi.comconicet.gov.ar These isoxazolidinones can then be hydrogenated to yield the desired β-amino acids. mdpi.comconicet.gov.ar Research has shown that this compound is more reactive than O-benzylhydroxylamine in these conjugate addition reactions. acs.org The stereochemical outcome of the reaction can be controlled, leading to either syn or anti products depending on the reaction conditions and the protecting groups used. acs.org This methodology has been successfully applied to the synthesis of various β-amino acids from chiral enoates derived from natural products like D-glyceraldehyde and (-)-verbenone. conicet.gov.ar

Table 1: Synthesis of β-Amino Acid Precursors using this compound

| Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|

| β-Aryl Enoates | Chiral Lewis Acid, this compound | β-Aryl-β-amino acid derivatives | High enantiomeric purity acs.orgresearchgate.net |

| α,β-Unsaturated Esters | This compound | Isoxazolidinones | Intermediate for β-amino acids mdpi.comconicet.gov.ar |

Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat)

This compound is a crucial intermediate in the synthesis of a class of anticancer drugs known as histone deacetylase (HDAC) inhibitors. huatengsci.com A prominent example is Vorinostat (suberoylanilide hydroxamic acid, SAHA), which is approved for the treatment of cutaneous T-cell lymphoma. huatengsci.comgoogle.com

In the synthesis of Vorinostat and other hydroxamic acid-based HDAC inhibitors, the hydroxylamine (B1172632) moiety of a protected hydroxylamine, often derived from this compound, is essential. huatengsci.comnih.govresearchgate.net The general strategy involves the coupling of a linker molecule, such as suberanilic acid, with a protected hydroxylamine. google.com For instance, suberic anhydride (B1165640) can be reacted with aniline (B41778) to form suberanilic acid. This is then coupled with O-benzylhydroxylamine, and subsequent debenzylation yields the final hydroxamic acid product. nih.govnih.gov The hydroxamic acid group (-CONHOH) is a critical pharmacophore that chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. huatengsci.com

Table 2: Role of this compound Derivatives in HDAC Inhibitor Synthesis

| HDAC Inhibitor | Key Synthetic Step | Role of this compound Derivative |

|---|---|---|

| Vorinostat (SAHA) | Coupling with suberanilic acid | Source of the hydroxamic acid moiety huatengsci.comgoogle.com |

| SAHA Analogs | Alkylation of O-benzylhydroxylamine | Introduction of substituents on the hydroxamic acid nih.gov |

Role in Antiplatelet Drug Synthesis (e.g., Ticagrelor)

This compound hydrochloride is a key precursor in the synthesis of the antiplatelet drug Ticagrelor. mdpi.comhomesunshinepharma.comresearchgate.net The synthesis of Ticagrelor is a multi-step process, and the use of this compound provides an economically efficient route. mdpi.comgoogle.com

Building Block for Isoxazolidinyl Nucleoside Analogues

This compound is a valuable building block in the synthesis of isoxazolidinyl nucleoside analogues, which are compounds with potential antiviral and anticancer activities. conicet.gov.ar These analogues mimic natural nucleosides and can interfere with viral replication or cell proliferation.

The synthesis of these analogues often involves the construction of an isoxazolidine (B1194047) ring. acs.org Several strategies have been employed, including the Michael addition of this compound to α,β-unsaturated esters, nucleophilic addition to nitrones, and 1,3-dipolar cycloaddition of nitrones with alkenes. acs.org The stereochemistry of the resulting isoxazolidine ring can be controlled by the choice of synthetic route and the protecting groups on the starting materials, allowing for the preparation of specific stereoisomers. acs.orglookchem.com For example, the cycloaddition of a nitrone derived from this compound with vinyl acetate (B1210297) can produce diastereomeric isoxazolidines that serve as precursors for nucleoside analogues. lookchem.com

Synthesis of Carbapenems

The synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics, can also utilize this compound derivatives. conicet.gov.ar A key intermediate in the synthesis of many carbapenems is 4-acetoxy-2-azetidinone. researchgate.net

One synthetic approach to this intermediate involves a Kinugasa cycloaddition/rearrangement cascade. This reaction occurs between a silyl-protected butynol (B8639501) and a nitrone derived from benzyl (B1604629) hydroxylamine and benzyl glyoxylate. researchgate.net The resulting adduct undergoes further transformations, including debenzylation, to afford the desired 4-acetoxy-2-azetidinone, which is then used to construct the final carbapenem (B1253116) antibiotic. researchgate.net

Preparation of Fluoro Isoxazoline (B3343090) and Isoxazolidine Derivatives

This compound is a starting reagent for the synthesis of fluoro isoxazoline and isoxazolidine derivatives. sigmaaldrich.com These fluorinated heterocyclic compounds are of interest due to their potential biological activities. researchgate.netias.ac.in

The synthesis typically involves the in situ generation of a fluorinated nitrone from the reaction of this compound with a fluorinated aldehyde, such as 2,6-difluorobenzaldehyde. researchgate.netias.ac.in This nitrone then undergoes a 1,3-dipolar cycloaddition reaction with various alkenes or alkynes to produce the corresponding fluoro isoxazolidine or isoxazoline derivatives. researchgate.netias.ac.inscribd.com The use of ionic liquids as a solvent has been shown to accelerate these reactions and improve yields. researchgate.netias.ac.in

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Vorinostat (SAHA) |

| Ticagrelor |

| β-Amino Acids |

| Isoxazolidinones |

| O-benzylhydroxylamine |

| Suberanilic acid |

| Aminocyclopentanol |

| Isoxazolidinyl nucleoside analogues |

| 4-acetoxy-2-azetidinone |

| Carbapenems |

| Fluoro isoxazoline derivatives |

| Fluoro isoxazolidine derivatives |

| 2,6-difluorobenzaldehyde |

| Vinyl acetate |

| Benzyl glyoxylate |

| D-glyceraldehyde |

Precursor for Aminocyclopentitol Derivatives

This compound hydrochloride serves as a key reagent in the diastereo- and regioselective synthesis of aminocyclopentitol precursors. ias.ac.insigmaaldrich.com Aminocyclopentitols are recognized as carbohydrate mimics and can act as inhibitors of glycosidases. sciforum.net

A critical step in this synthesis involves the reaction of a sugar-derived α,β-unsaturated ester with this compound hydrochloride. ias.ac.insciforum.net This reaction generates an N-benzylnitrone in situ, which then undergoes a spontaneous rsc.orghuatengsci.com-dipolar intramolecular cycloaddition. ias.ac.in The process yields a cis-fused isoxazolidine, specifically a hydroxy-functionalized 4-exo-ethoxycarbonyl-3-oxa-2-azabicyclo[3.3.0]octane system. ias.ac.insigmaaldrich.comscientificlabs.com This bicyclic compound is a direct precursor to novel aminocyclopentitol derivatives, providing a stereoselective route to this important class of molecules. ias.ac.insciforum.net

Synthesis of Selenonitrone Compounds

This compound is employed in the synthesis of selenonitrones, a class of organoselenium compounds. The primary method for their preparation is the condensation reaction of this compound with various selenium-containing carbonyl compounds. orientjchem.orgekb.egresearchgate.net For instance, reacting this compound with carbonyl selenonitrile or 2-aryl-1,3-selenazoles-5-carbaldehyde leads to the formation of the corresponding selenonitrone derivatives. orientjchem.orgresearchgate.net

The synthesis involves warming a solution of the selenocarbonyl compound and this compound in absolute ethanol. orientjchem.org The resulting selenonitrone products have been characterized using various spectroscopic methods. researchgate.net

Table 1: Examples of Selenonitrone Compounds Synthesized from this compound

| Compound ID | Starting Carbonyl Compound | Yield (%) | Melting Point (°C) | Reference |

| N5 | Carbonyl Selenonitrile | 55 | 99-100 | orientjchem.org |

| N1 | α-(2-Phenyl-1,3-Selenazole-5-yl) | 79 | 164-165 | researchgate.net |

| N2 | α-(2-(4-Tolyl)-1,3-Selenazole-5-yl) | 68 | 170-171 | researchgate.net |

| N3 | α-(2-(4-Methoxyphenyl)-1,3-Selenazole-5-yl) | 79 | 178-179 | researchgate.net |

Development of Monoamine Oxidase (MAO) Inhibitors

The structural features of this compound hydrochloride suggest its potential for development as a monoamine oxidase (MAO) inhibitor. huatengsci.com Its amine and hydroxyl groups could theoretically interact with the active sites of MAO enzymes, which are crucial in the metabolism of neurotransmitters. huatengsci.com While direct evidence of its function as an MAO inhibitor is limited, it is identified as a derivative of hydroxylamine HCl, which is a known selective MAO inhibitor. huatengsci.cominvivochem.com

Furthermore, this compound has been noted for its ability to sequester reactive and neurotoxic aldehydes. psychiatry-psychopharmacology.com This action is relevant in the context of neuroprotection, a field where MAO inhibitors are also extensively studied for their therapeutic effects. psychiatry-psychopharmacology.com

Role as a Protecting Group in Organic Synthesis

In synthetic organic chemistry, this compound is primarily utilized as a versatile building block or synthon rather than as a conventional protecting group. rsc.org Its traditional reaction modes involve serving as an "N1 source" for synthesizing amines and ketonitrones, or as an "N1O1 synthon" for constructing heterocycles like isoxazolidines through 1,3-dipolar cycloaddition reactions. mdpi.comrsc.org These applications leverage the inherent reactivity of its nitrogen and oxygen atoms to build complex nitrogen-containing frameworks. rsc.org

Emerging Applications in Materials Science

Recent research has highlighted the utility of this compound beyond traditional organic synthesis, with emerging applications in the field of materials science, particularly in polymer chemistry and the construction of novel heterocyclic structures.

Construction of 1,2,5-Trisubstituted Imidazoles via "C1N1" Embedding Reaction

A novel application of this compound hydrochloride is its use as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct 1,2,5-trisubstituted imidazoles. rsc.orgrsc.org This transformation represents a breakthrough from its traditional reaction patterns, which typically involve the N or N-O atoms. rsc.org

The key to this process is the tautomerization of an in situ generated acyl ketonitrone intermediate, which activates the α-C(sp³)–H bond of the this compound. rsc.orgrsc.org This activation allows for a site-selective cyclization involving the nitrogen atom and the α-carbon. rsc.org The multicomponent cascade reaction efficiently forms three new C–N bonds and a new imidazole (B134444) ring in a single step under mild conditions. rsc.org This method has been shown to be compatible with a range of substituted arylamines, demonstrating its utility for creating diverse imidazole derivatives. rsc.org

Table 2: Synthesis of 1,2,5-Trisubstituted Imidazoles using this compound

| Arylamine Substrate | Product Yield (%) | Reference |

| 4-Methylaniline | 67 | rsc.org |

| 4-Methoxyaniline | 65 | rsc.org |

| 4-Fluoroaniline | 66 | rsc.org |

| 4-Chloroaniline | 65 | rsc.org |

| 4-Bromoaniline | 63 | rsc.org |

| 4-Iodoaniline | 58 | rsc.org |

| 3,4-Dimethylaniline | 62 | rsc.org |

| Naphthalen-1-amine | 59 | rsc.org |

Applications in Analytical Chemistry

This compound hydrochloride is a versatile reagent in analytical chemistry, primarily utilized for the derivatization of carbonyl compounds to enhance their detection and quantification. chemimpex.com Its ability to react with aldehydes and ketones to form stable derivatives makes it a valuable tool in various analytical techniques, including chromatography. chemimpex.com

Detection and Quantification of Carbonyl Compounds

This compound reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives. chemimpex.com This reaction is fundamental to its application in analytical chemistry as it facilitates the detection and quantification of these otherwise challenging analytes. chemimpex.com Carbonyl compounds are often present in complex matrices and can be difficult to analyze directly due to poor ionization efficiency and low volatility. nih.govnih.gov Derivatization with this compound addresses these issues by converting the carbonyls into less polar and more stable derivatives suitable for analysis. chemimpex.comacs.org

The resulting N-benzyl oximes can be readily detected and quantified using various analytical methods. For instance, gas chromatography coupled with a flame ionization detector (GC/FID) or mass spectrometry (GC/MS) has been successfully employed for the analysis of multifunctional carbonyls in environmental samples after derivatization with this compound. acs.org This methodology has enabled the identification and quantification of α- and β-hydroxycarbonyls, such as glycolaldehyde (B1209225) and hydroxyacetone, in wet precipitation samples for the first time. acs.org

The derivatization process itself has been optimized for various applications. For example, in the analysis of tricarboxylic acid (TCA) cycle intermediates, O-benzylhydroxylamine (O-BHA), a related compound, is used for derivatization in a 96-well format under aqueous conditions, allowing for rapid and sensitive quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Here is an illustrative data table showing the types of carbonyl compounds that can be analyzed using this compound derivatization:

| Carbonyl Compound Type | Example | Analytical Method |

| Monoaldehydes | Formaldehyde | GC/FID, GC/MS |

| Dicarbonyls | Glyoxal | GC/FID, GC/MS |

| Hydroxycarbonyls | Glycolaldehyde, Hydroxyacetone | GC/FID, GC/MS |

| Keto-acids | Pyruvic acid | LC-MS/MS |

| Steroid Hormones | Ketosteroids | HPLC-MS |

Derivatization for Chromatographic Analysis (e.g., HPLC)

Derivatization with this compound is a crucial step for enhancing the chromatographic analysis of carbonyl compounds, particularly in High-Performance Liquid Chromatography (HPLC). chemimpex.com The reaction converts polar and often non-volatile carbonyls into derivatives with improved chromatographic properties, such as increased hydrophobicity and better separation on reversed-phase columns. diva-portal.org

The formation of N-benzyl oximes significantly improves the sensitivity of detection in HPLC, especially when coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net This is because the benzyl group enhances the ionization efficiency of the derivatives in the mass spectrometer, leading to lower limits of detection. nih.gov The increased molecular weight of the derivatives also shifts their signals to a region of the mass spectrum with less interference from low molecular weight metabolites. nih.gov

For example, a brominated analogue of O-benzylhydroxylamine has been used for the derivatization of carbonyl compounds, allowing for their sensitive detection by HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov The bromine atoms provide a characteristic isotopic pattern that aids in the specific detection of the derivatives in complex biological samples. nih.gov

The table below summarizes the benefits of using this compound for derivatization in chromatographic analysis:

| Feature | Before Derivatization | After Derivatization with this compound |

| Volatility | Often low | Increased |

| Polarity | High | Reduced |

| Chromatographic Separation | Poor | Improved |

| Detection Sensitivity (MS) | Low | Enhanced |

| Stability | Often low | Increased |

Theoretical and Computational Studies on N Benzylhydroxylamine

Molecular Orbital Theory and Reactivity Predictions

Molecular orbital theory is a fundamental tool for understanding the electronic structure and reactivity of molecules. While specific comprehensive molecular orbital theory studies solely on N-benzylhydroxylamine are not extensively detailed in the provided results, the principles of this theory underpin the reactivity predictions in various contexts. For instance, in reactions with electron-deficient alkenes, the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner dictate the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com The nucleophilic character of the nitrogen and oxygen atoms can be rationalized by their contribution to the Highest Occupied Molecular Orbital (HOMO).

Computational studies have predicted that resonance and inductive effects are significant in determining the O–H bond dissociation enthalpies (BDEs) of N-monosubstituted hydroxylamines. acs.org For this compound and its analogues, the presence of the aromatic ring allows for the stabilization of the resulting N-oxyl radical through spin delocalization, which is a key factor in their free-radical scavenging activity. acs.org This highlights the importance of resonance effects over inductive effects in the stabilization of radical species. acs.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of reactions involving this compound. These studies provide detailed energetic landscapes of reaction pathways, helping to understand and predict experimental outcomes.

One area of focus has been the 1,3-dipolar cycloaddition reactions of nitrones, which can be formed in situ from this compound and aldehydes. researchgate.net DFT calculations have been used to explore the reaction between nitrones and various dipolarophiles. mdpi.com For example, in the reaction of N-benzyl-C-(2-pyridyl) nitrone with alkenes, DFT calculations helped to understand the reactivity and stereoselectivity of the cycloaddition. mdpi.com

DFT studies have also been instrumental in understanding the mechanism of iron-catalyzed aminofunctionalization of olefins using hydroxylamine-derived N-O reagents. acs.org These calculations, in conjunction with spectroscopic data, have provided evidence for the involvement of novel iron-nitrogen intermediates. acs.org

Furthermore, DFT calculations have been employed to rationalize the neuroprotective ability of related compounds, such as HBN6, by exploring the reaction pathways with oxygen-centered radicals. scispace.com In the context of complexation with metal ions, DFT B3LYP modeling has been used to study the interaction of N-benzyl-N-nitrosohydroxylamine derivatives with bivalent metals, revealing a high degree of covalence in the resulting complexes. researchgate.net

A study on the reaction of this compound with chiral enoate esters utilized DFT calculations to show that the most favorable mechanism is a concerted cycloaddition. conicet.gov.ar This theoretical finding was in good agreement with the experimentally observed stereospecificity. conicet.gov.ar The geometries of the molecules were fully optimized using Becke's functional for exchange and the correlation functional of Perdew and Wang (BPW91) with a standard 6-31G(d) basis set. conicet.gov.ar

QSAR Studies for Biological Activity Prediction of Hydroxylamine (B1172632) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. bio-hpc.eunih.gov While a specific QSAR study focused solely on this compound was not found, there are numerous studies on hydroxylamine derivatives that provide a framework for understanding how structural modifications might influence their biological effects.

QSAR models have been developed for various classes of compounds, including hydroxylamine derivatives, to predict activities such as their potential as HIV-1 protease inhibitors. researchgate.net In one study, QSAR models were built for a dataset of 299 hydroxylamine derivative inhibitors, achieving a coefficient of determination (R²) of 0.71 for the test set. researchgate.net Such models identify key molecular descriptors that correlate with biological activity. For highly active hydroxylamine derivatives, the presence of groups like oxazolidinone and sulfanilamide (B372717) has been noted as significant. researchgate.net

The general principle of QSAR involves developing mathematical equations that relate predictor variables (molecular descriptors) to a predicted variable (biological activity). semanticscholar.org These models, once validated, can be used to screen new compounds and prioritize them for synthesis and experimental testing. nih.gov

Conformational Analysis and Stereochemical Models

The three-dimensional structure and conformational preferences of this compound and its derivatives are crucial for understanding their reactivity and interactions with other molecules.

In the solid state, the conformation of related nitrones has been determined by X-ray crystallography. For instance, N-benzyl-C-(2-pyridyl) nitrone was found to have a Z-configuration. mdpi.com Computational conformational analysis has been carried out to determine the preferred orientation of the nitrone function with respect to the pyridine (B92270) ring. mdpi.com

A study on the stereoselective addition of Grignard reagents to a C-cyclopropylaldonitrone, synthesized from this compound, involved a detailed conformational analysis. rsc.org X-ray crystallography, NMR studies, and theoretical calculations all indicated that the nitrone preferentially exists in a bisected s-trans conformation due to the stereoelectronic effects of the cyclopropane (B1198618) ring. rsc.org This conformational preference was key to explaining the high facial selectivity of the Grignard addition. rsc.org

DFT calculations have also been used to study the conformational preferences of N-enoyl systems attached to chiral auxiliaries. researchgate.net These studies help in understanding the structure and reactivity of such systems. For a series of N-enoyl systems, DFT geometry optimizations and vibrational analysis using the B3LYP exchange-correlation functional with a 6-31G** basis set indicated that anti-s-cis structures are the most stable conformers. researchgate.net

Industrial Production and Economic Viability of N Benzylhydroxylamine

Cost-Benefit Analysis of Synthetic Routes

Several synthetic pathways to N-benzylhydroxylamine have been developed, each with distinct economic and practical trade-offs. The selection of a route for industrial application hinges on a careful analysis of reagent costs, reaction conditions, yield, purity, and safety implications.

A laboratory method involves the reduction of benzaldehyde (B42025) oxime, which is formed from the condensation of benzaldehyde and hydroxylamine (B1172632) hydrochloride. mdpi.commdpi.com While this route is straightforward and provides stable yields with minimal byproducts under mild conditions, its industrial application is severely limited by the high cost of the necessary reducing agent, sodium cyanoborohydride, which is priced at approximately $300 per kilogram. mdpi.commdpi.com

Another approach is the oxidation of dibenzylamine (B1670424). mdpi.com This method is attractive because dibenzylamine is an inexpensive starting material. thieme-connect.com A two-step procedure involving the oxidation of dibenzylamine with hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (B81510) (Na₂WO₄), followed by acid hydrolysis of the resulting nitrone, has been described as a large-scale, economic, and safe process. thieme-connect.comthieme-connect.com This route utilizes low-cost reagents and solvents, making it economically practical. thieme-connect.com However, the oxidation of dibenzylamine with hydrogen peroxide can carry an explosion risk, which must be carefully managed. mdpi.com

The direct substitution reaction between benzyl (B1604629) chloride and hydroxylamine hydrochloride is another industrially practiced route, favored for its low-cost and readily available starting materials. mdpi.com The main challenges with this pathway are the potential for the thermal decomposition of hydroxylamine at high temperatures, which can lead to low yields and explosion risks, and the formation of dibenzyl-substituted impurities. mdpi.commdpi.com

A continuous flow process, which also utilizes benzyl chloride and hydroxylamine, has been developed to overcome these challenges. This optimized method significantly reduces production costs to approximately $10 per kilogram, primarily through solvent recovery and recycling of unreacted hydroxylamine hydrochloride. mdpi.comresearchgate.net

Table 1: Comparative Analysis of this compound Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Primary Benefits | Major Drawbacks |

| Benzaldehyde Oxime Reduction | Benzaldehyde, Hydroxylamine Hydrochloride | Sodium Cyanoborohydride | Stable yields, mild conditions. mdpi.com | High cost of reducing agent (~$300/kg), limiting industrial use. mdpi.com |

| Dibenzylamine Oxidation | Dibenzylamine | Hydrogen Peroxide, Sodium Tungstate | Low-cost starting materials and reagents, good overall yield (72%). thieme-connect.comthieme-connect.com | Potential explosion risk from H₂O₂, formation of byproducts. mdpi.com |

| Direct Substitution (Batch) | Benzyl Chloride, Hydroxylamine Hydrochloride | Base | Inexpensive, readily available materials. mdpi.com | Risk of hydroxylamine decomposition at high temp, low yield, explosion risk. mdpi.com |

| Continuous Flow Synthesis | Benzyl Chloride, Hydroxylamine Hydrochloride | Sodium Hydroxide (B78521) | Low production cost (~$10/kg), high safety, high yield (75%), reagent recycling. mdpi.comresearchgate.net | Requires specialized continuous reactor setup. mdpi.com |

Large-Scale Preparation Methodologies

For industrial production, methodologies must be scalable, reliable, and cost-effective. Two primary large-scale methods for preparing this compound hydrochloride have been demonstrated to be viable.

Future Research Directions and Unexplored Potential

New Catalytic Systems for Enantioselective Transformations

A significant area of future research involves the development of new, highly efficient chiral catalysts for reactions involving N-benzylhydroxylamine. While chiral Lewis acids have been used to achieve enantioselective conjugate additions of NBHA to enoates, there is scope for designing novel organocatalysts and transition-metal catalysts. acs.orgnih.govresearchgate.net The goal is to achieve higher enantioselectivity under milder conditions for a broader range of substrates, making the synthesis of chiral β-amino acids and other valuable compounds more efficient. nih.govresearchgate.net

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids)

Investigating the use of unconventional reaction media, such as ionic liquids or deep eutectic solvents, for reactions involving NBHA could offer significant advantages. These solvents can enhance reaction rates, improve selectivity, and simplify product separation and catalyst recycling. Research into performing nitrone cycloadditions or NBHA synthesis in these "green" solvents is a promising avenue for developing more sustainable chemical processes.

Development of this compound-Based Biomaterials

The functional groups present in this compound and its derivatives could be exploited to create novel biomaterials. For instance, NBHA could be incorporated into polymer backbones or used as a cross-linking agent. The resulting polymers could have interesting properties, such as the ability to scavenge reactive carbonyl species or to act as responsive materials. This application is currently underexplored but holds potential in materials science and biomedical engineering.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The application of advanced, time-resolved spectroscopic techniques (e.g., rapid-scan IR, operando NMR) for in-situ monitoring of reactions involving NBHA could provide deep mechanistic insights. Observing the formation of transient intermediates, such as the initial adducts in conjugate additions or the nitrone species, in real-time would allow for precise optimization of reaction conditions and a better understanding of the reaction kinetics and mechanisms. conicet.gov.ar

Targeted Drug Discovery Efforts based on this compound Scaffolds

The this compound motif itself, and the heterocyclic scaffolds derived from it, are valuable starting points for targeted drug discovery. huatengsci.com The hydroxamic acid moiety (-CONHOH), which can be synthesized from hydroxylamines, is a known zinc-binding group found in many enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors used in cancer therapy. huatengsci.com Future efforts could focus on designing and synthesizing new libraries of NBHA-derived compounds and screening them for activity against a wider range of biological targets, including metalloenzymes and protein-protein interactions.

Q & A

Q. What are the established synthetic applications of N-benzylhydroxylamine in organic chemistry?

this compound serves as a versatile "C1N1 synthon" in cyclization reactions. For example, it enables the construction of 1,2,5-trisubstituted imidazoles via a [2+2+1] strategy, where α-C(sp³)–H activation is achieved through tautomerization of acyl ketonitrone intermediates. This method bypasses traditional limitations of this compound’s reactivity and allows site-selective cyclization . Additionally, it acts as a reagent for synthesizing primary amines via alkylation and β-amino esters through reactions with α,β-unsaturated acids .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

this compound degrades over time, necessitating short-term storage in cool, dry conditions. Proper handling requires PPE (gloves, goggles, lab coats) and fume hoods. Disposal must comply with federal/state regulations, and users should periodically request updated safety data sheets (SDS) for stored reagents. Stability testing is recommended for long-term projects .

Q. How is this compound characterized spectroscopically in synthetic workflows?

Post-synthesis characterization typically involves (e.g., δ 7.37–7.24 ppm for benzyl protons) and column chromatography for purification. Known compounds are cross-referenced with literature data, while novel derivatives require additional validation (e.g., high-resolution mass spectrometry, elemental analysis) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in enzymatic deamination yields involving this compound?

In PipS-catalyzed reactions, this compound (8) undergoes deamination but produces only ~40% of the expected formaldehyde. This suggests competing pathways, such as methanimine hydrolysis or alternative bond cleavage. Advanced analytical methods like HPLC with Fmoc-Cl derivatization and kinetic isotope effects are critical for mapping intermediates and resolving yield inconsistencies .

Q. How can CuH-catalyzed hydroamination be optimized using this compound derivatives?

Initial low yields with ortho- or β-substituted styrenes were addressed by modifying the O-carboxylate ester group. For instance, 4-(dimethylamino)benzoate derivatives (e.g., 46 ) improved catalytic efficiency by enhancing electron density at the copper center, enabling broader substrate scope (e.g., pharmaceuticals like cinacalcet) .

Q. What role does HFIP solvent play in expanding the Povarov reaction scope with this compound?

Hexafluoroisopropanol (HFIP) stabilizes reactive intermediates (e.g., N-aryliminium ions) via hydrogen-bonding and polar interactions. This allows reactions with electronically deactivated styrenes and aliphatic alkenes, which are inaccessible in conventional solvents. The methodology enables late-stage functionalization of complex molecules .

Q. How do side reactions impact the scalability of this compound-based syntheses?

Byproducts like methanimine (from hydrolysis) or dimerization products can arise during scale-up. Mitigation strategies include controlled reaction temperatures (<25°C), inert atmospheres, and real-time monitoring (e.g., in situ IR spectroscopy). Flash chromatography or recrystallization is often required for purification .

Q. What biochemical implications arise from this compound’s interaction with cytochrome P450 enzymes?

In microsomal systems, this compound generates methyl isocyanate (MIC) faster than structurally similar compounds. This highlights its potential as a probe for studying enzyme-mediated deamination pathways and underscores the need for caution in biological assays due to toxic byproducts .

Methodological Considerations

Q. How should researchers address conflicting data in mechanistic studies of this compound reactions?

Contradictory results (e.g., incomplete formaldehyde yields in enzymatic assays) require multi-technique validation. Combining HPLC, -labeling, and computational modeling (DFT) can differentiate between parallel reaction pathways. Transparent reporting of reaction conditions (e.g., pH, temperature) is essential for reproducibility .

Q. What experimental designs enhance reproducibility in this compound-based cyclizations?

Detailed protocols must specify stoichiometry of intermediates (e.g., acyl ketonitrones), solvent purity, and catalyst loading. For peer-reviewed publication, methodologies should align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including supplementary data for compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.